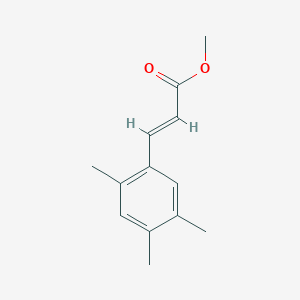

Methyl 3-(2,4,5-trimethylphenyl)acrylate

Description

Contextualization within Modern Organic and Polymer Chemistry Research

In modern organic chemistry, the acrylate (B77674) functional group is recognized for its reactivity in a variety of important reactions. rsc.org The bifunctional nature of these molecules, with a vinyl group susceptible to polymerization and a carboxylate group that can carry myriad functionalities, makes them intriguing building blocks. wikipedia.org The properties of the resulting materials can be finely tuned by altering the substituents on the aryl ring, influencing factors such as rigidity, flexibility, hydrophobicity, and thermal stability. gellnerindustrial.comgantrade.com

In polymer chemistry, acrylate monomers are foundational materials for producing a vast range of polymers and copolymers. gellnerindustrial.comallnex.com These polymers are noted for their transparency, resistance to breakage, and elasticity. wikipedia.org The ability to copolymerize different acrylate monomers allows for the creation of materials with a precise balance of properties, such as hardness, tack, and strength. gantrade.com Aryl acrylates, in particular, are used to synthesize polymers with enhanced thermal resistance and high refractive indices. The specific substituents on the aryl group can impart unique characteristics to the polymer, making them suitable for specialized applications in coatings, adhesives, and advanced materials. gellnerindustrial.comallnex.com

Research Significance of Methyl 3-(2,4,5-trimethylphenyl)acrylate as a Model Compound and Synthetic Intermediate

This compound is an aryl acrylate distinguished by the presence of a 2,4,5-trimethylphenyl group attached to the beta-carbon of the methyl acrylate backbone. This specific substitution pattern makes it a subject of interest in specialized areas of polymer and materials science.

As a synthetic intermediate , its primary role is that of a monomer in the synthesis of functional polymers. The bulky and electron-donating trimethylphenyl group can impart specific properties to a polymer chain, such as increased thermal stability and unique mechanical characteristics. These polymers find use in the development of advanced materials, including specialized coatings, adhesives, and films where tailored performance is critical. The synthesis of this compound typically involves the esterification of 3-(2,4,5-trimethylphenyl)acrylic acid with methanol (B129727), a reaction catalyzed by an acid.

While specific studies designating it as a formal model compound are not prevalent, its structure is well-suited for such a role. It can serve as a valuable model for investigating the steric and electronic effects of polysubstituted aryl groups on the polymerization kinetics of acrylate monomers. Researchers can use this compound to understand how the bulky trimethylphenyl substituent influences polymer properties like glass transition temperature (Tg), solubility, and morphology. Comparing the behavior of polymers derived from this monomer with those from simpler aryl acrylates (like phenyl acrylate) can provide fundamental insights into structure-property relationships in polyacrylates.

Chemical and Physical Properties

Below are tables detailing the known properties of this compound and its immediate precursor.

| Property | Value |

|---|---|

| IUPAC Name | methyl (E)-3-(2,4,5-trimethylphenyl)prop-2-enoate |

| CAS Number | 1562464-30-5 |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.26 g/mol |

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| (2E)-3-(2,4,5-trimethylphenyl)acrylic acid | Data Not Available | C₁₂H₁₄O₂ |

Research Findings Summary

The investigation into this compound highlights its role as a specialized monomer. Its significance is primarily in the field of materials science, where it is used to create polymers with specific, enhanced characteristics.

| Area of Significance | Key Findings and Applications |

|---|---|

| Polymer Chemistry | Serves as a monomer for synthesizing functional polymers with properties like enhanced thermal stability. |

| Materials Science | Utilized in the development of advanced materials such as specialized coatings, adhesives, and films. |

| Synthetic Chemistry | Prepared via acid-catalyzed esterification of 3-(2,4,5-trimethylphenyl)acrylic acid with methanol. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(2,4,5-trimethylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-9-7-11(3)12(8-10(9)2)5-6-13(14)15-4/h5-8H,1-4H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTDXGAZQYTAEB-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C=CC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C)/C=C/C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of Methyl 3 2,4,5 Trimethylphenyl Acrylate

Reaction Pathways and Transformation Types

The reactivity of Methyl 3-(2,4,5-trimethylphenyl)acrylate is characterized by transformations at its two primary functional sites: the activated carbon-carbon double bond and the methyl ester group.

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in acrylate (B77674) derivatives is electron-deficient due to the electron-withdrawing nature of the adjacent carbonyl group. This makes the β-carbon susceptible to nucleophilic attack in a process known as conjugate or Michael addition. wikipedia.org this compound is a classic Michael acceptor, readily reacting with a variety of soft nucleophiles. wikipedia.org

The general mechanism for a base-catalyzed Michael addition involves the deprotonation of a Michael donor (e.g., an active methylene (B1212753) compound) to form a nucleophilic anion. nih.gov This anion then attacks the electrophilic β-carbon of the acrylate, forming a new carbon-carbon bond and an enolate intermediate. Subsequent protonation yields the final 1,4-adduct. nih.gov Common nucleophiles include amines, thiols, and carbanions. wikipedia.orgnih.gov

For instance, the aza-Michael addition of amines to acrylates proceeds readily, often without the need for a catalyst, as amines can act as both the nucleophile and the base. nih.gov Similarly, the thiol-Michael addition is a highly efficient reaction, forming stable carbon-sulfur bonds. nih.gov The reaction of this compound with nucleophiles would follow this pathway, although the bulky trimethylphenyl substituent may sterically hinder the approach to the β-carbon, potentially slowing the reaction rate compared to unsubstituted phenyl acrylates.

| Reaction Type | Nucleophile (Nu) | Catalyst | General Product |

| Aza-Michael Addition | Primary/Secondary Amine | Base or None | β-Amino Ester |

| Thiol-Michael Addition | Thiol | Base or Nucleophile | β-Thioether Ester |

| Oxa-Michael Addition | Alcohol | Strong Base | β-Alkoxy Ester |

| Carbon-Michael Addition | Enolate (e.g., from Malonates) | Base | γ-Keto Ester or Diester derivative |

Hydroarylation Reactions of Acrylates

Hydroarylation is a powerful method for forming carbon-carbon bonds by adding a C-H bond of an aromatic compound across a double or triple bond. For acrylates, this transformation is typically achieved using transition-metal catalysis, most notably with palladium. A significant development in this area is the α-selective hydroarylation of acrylates, which represents an anti-Michael addition pattern. nih.govnih.gov

The mechanism for this palladium-catalyzed reaction avoids the typical Heck pathway. nih.gov Instead, it is proposed to proceed through the formation of a [Pd(II)(Ar)(H)] intermediate. nih.govfigshare.com This palladium-hydride species undergoes selective insertion into the β-position of the acrylate's double bond. This step generates a palladium enolate intermediate, which then undergoes reductive elimination to furnish the α-arylated product and regenerate the palladium catalyst. nih.gov This method is valued for its high regioselectivity and tolerance of various functional groups. nih.govchemrxiv.org

Cyclization Reactions of Acrylate Derivatives

The acrylate moiety can participate in various cyclization reactions, serving as a building block for cyclic structures. One of the most fundamental examples is the Diels-Alder reaction, where the acrylate acts as a dienophile. In this [4+2] cycloaddition, the acrylate reacts with a conjugated diene to form a six-membered ring. The reaction is often facilitated by Lewis acids, which coordinate to the carbonyl oxygen of the acrylate, lowering its LUMO energy and accelerating the reaction. nih.gov

Furthermore, acrylate derivatives can be involved in more complex cascade cyclizations. For example, appropriately substituted 1,5-enyne systems containing an acrylate moiety can undergo acid-mediated cascade cyclizations to form polycyclic scaffolds like benzofluorenones. acs.org The proposed mechanism involves an initial acid-promoted 6-endo-dig cyclization onto the alkyne, followed by aromatization and a subsequent intramolecular Friedel-Crafts-type acylation to construct the final ring system. acs.org Radical-mediated cascades initiated by the addition of a radical to the acrylate double bond can also trigger cyclization/migration sequences to build complex heterocyclic structures. acs.org

Hydrolysis and Transesterification Reactions of the Ester Group

The ester group of this compound is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification reactions.

Hydrolysis is the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification) is an irreversible process. It involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion to form the carboxylic acid, which is immediately deprotonated by the base to yield a carboxylate salt. nih.gov

Acid-catalyzed hydrolysis is a reversible equilibrium process. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, and after proton transfers, methanol (B129727) is eliminated to give the carboxylic acid.

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. google.com This reaction is typically catalyzed by an acid or a base. In the context of producing different acrylate esters, acid-catalyzed transesterification is common. The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. google.com To drive the reaction to completion, the more volatile alcohol (in this case, methanol) is often removed by distillation. wikipedia.org Chemoselective transesterification can be achieved using sterically demanding catalysts, which favor nucleophilic attack at the carbonyl group while suppressing the competing Michael addition at the double bond. acs.org

Catalysis in Acrylate Transformations

Catalysis is crucial for controlling the rate and selectivity of reactions involving acrylates. Lewis acids are particularly effective catalysts for a variety of transformations.

Lewis Acid Catalysis in Acrylate Reactions

Lewis acids play a pivotal role in activating acrylate systems toward nucleophilic attack and in controlling the stereochemistry of cycloaddition reactions. A Lewis acid functions by coordinating to the lone pair of electrons on the carbonyl oxygen of the acrylate. This coordination withdraws electron density from the α,β-unsaturated system, achieving two key effects:

It lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the acrylate, making it a more potent electrophile and accelerating reactions with nucleophiles. nih.gov

It can lock the conformation of the acrylate, which enhances stereoselectivity in reactions like the Diels-Alder cycloaddition. nih.gov

In Diels-Alder Reactions: Lewis acid catalysis dramatically increases the reaction rate and often enhances the endo selectivity. nih.gov Quantum chemical studies have suggested that Lewis acids accelerate the reaction not just by enhancing the HOMO-LUMO interaction, but also by reducing the Pauli repulsion between the reacting π-electron systems of the diene and the dienophile. nih.govresearchgate.net

| Lewis Acid Catalyst | Reaction Type | Role of Catalyst |

| AlCl₃, BF₃, TiCl₄ | Diels-Alder Reaction | Accelerates rate, enhances endo selectivity by lowering dienophile LUMO. nih.govnih.gov |

| Sc(OTf)₃ | Michael Addition | Activates the enone for nucleophilic attack in water. researchgate.net |

| Mg(II)/Na(I) Aryloxides | Transesterification | Promotes chemoselective transesterification over Michael addition. rsc.org |

In Michael Additions: Lewis acids can also catalyze Michael additions by activating the acrylate acceptor, making it more susceptible to attack by even weak nucleophiles. Water-tolerant Lewis acids like ytterbium triflate have been shown to be effective for these reactions in aqueous media. researchgate.net

In Transesterification: Certain metal-based Lewis acidic catalysts, such as bulky magnesium(II) and sodium(I) complexes, can selectively activate the carbonyl group for transesterification while sterically shielding the double bond from undergoing undesired Michael addition. rsc.org

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data for the compound This compound corresponding to the detailed outline requested. The existing body of research on acrylate chemistry primarily focuses on parent compounds such as methyl acrylate, methyl methacrylate (B99206), and other derivatives, for which extensive mechanistic studies have been published.

Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for "this compound" in the areas of:

Organocatalysis and Biocatalysis for Asymmetric Syntheses

Photocatalysis in Acrylate Reactions and Polymerization

Detailed Mechanistic Investigations, including:

Elucidation of Reaction Intermediates and Transition States

Analysis of Proton Transfer and Electron Transfer Processes

Stereoselectivity and Regioselectivity

Deuterium Labeling Studies for Pathway Confirmation

Extrapolating findings from simpler acrylates to this specific, substituted molecule without direct experimental evidence would be speculative and would not meet the required standards of scientific accuracy. Further empirical research focused directly on this compound is needed to provide the specific data required to populate the requested article structure.

Spectroscopic and Advanced Characterization Techniques in the Study of Methyl 3 2,4,5 Trimethylphenyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy would provide critical information about the electronic environment and connectivity of the hydrogen atoms in Methyl 3-(2,4,5-trimethylphenyl)acrylate. The expected spectrum would show distinct signals for the vinyl protons, the aromatic protons, the methoxy (B1213986) group protons, and the three methyl groups on the phenyl ring. The chemical shift (δ) of each proton, its integration (the area under the peak), and its splitting pattern (multiplicity) due to spin-spin coupling with neighboring protons would allow for the unambiguous assignment of each hydrogen atom in the molecule's structure. For similar acrylate (B77674) compounds, the vinyl protons typically appear as doublets with a characteristic coupling constant (J) indicating their trans or cis relationship. chemicalbook.comrsc.org

Table 1: Predicted ¹H NMR Data Interpretation for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Notes |

|---|---|---|---|---|

| Vinyl H (α to C=O) | ~6.0-6.5 | Doublet (d) | 1H | Coupled to the other vinyl proton. |

| Vinyl H (β to C=O) | ~7.5-8.0 | Doublet (d) | 1H | Coupled to the other vinyl proton; shifted downfield due to proximity to the aromatic ring. |

| Aromatic H | ~6.9-7.2 | Singlet (s) | 2H | Two distinct singlets are expected for the two non-equivalent aromatic protons. |

| Methoxy (-OCH₃) | ~3.7-3.9 | Singlet (s) | 3H | Characteristic singlet for the ester methyl group. |

| Phenyl-CH₃ (x3) | ~2.2-2.4 | Singlet (s) | 9H | Three singlets are expected for the three non-equivalent methyl groups on the phenyl ring. |

Note: This is a predictive table. Actual experimental values are required for confirmation.

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. libretexts.org For this compound, a distinct signal would be expected for each of the 14 carbon atoms, including the carbonyl carbon of the ester, the two vinyl carbons, the six aromatic carbons (some may be quaternary), the methoxy carbon, and the three methyl carbons attached to the phenyl ring. The chemical shifts of these carbons provide direct evidence of their hybridization and electronic environment. For instance, the carbonyl carbon (C=O) is typically found far downfield (around 165-175 ppm). libretexts.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | 165-175 | Characteristic downfield shift for ester carbonyls. |

| Vinyl Carbons (C=C) | 115-145 | Two distinct signals for the two sp² hybridized vinyl carbons. |

| Aromatic Carbons | 125-140 | Six signals expected, some for substituted (quaternary) carbons and some for carbons bearing a proton. |

| Methoxy (-OCH₃) | 50-55 | Typical range for an ester methoxy carbon. |

| Phenyl-CH₃ (x3) | 15-25 | Three distinct signals in the aliphatic region. |

Note: This is a predictive table. Actual experimental values are required for confirmation.

Two-dimensional (2D) NMR experiments are essential for confirming the complete molecular structure by mapping the connectivity between atoms. iupac.orgnih.gov

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, for example, confirming the coupling between the two vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is invaluable for assigning the signals of the vinyl and aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. iupac.org This technique would be crucial for establishing the connectivity across the entire molecule, for instance, linking the vinyl protons to the aromatic ring and the carbonyl carbon, and confirming the positions of the methyl substituents on the phenyl ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. spectroscopyonline.com The IR spectrum of this compound would display characteristic absorption bands confirming the presence of key functional groups. A strong, sharp peak is expected for the C=O (carbonyl) stretch of the α,β-unsaturated ester. Other significant peaks would include C=C stretching from the vinyl group and the aromatic ring, C-O stretching from the ester linkage, and C-H stretching from the aromatic, vinyl, and methyl groups. researchgate.netresearchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | ~1710-1730 | Strong |

| C=C (Vinyl) | Stretch | ~1620-1640 | Medium |

| C=C (Aromatic) | Stretch | ~1600, ~1450-1500 | Medium-Weak |

| C-O (Ester) | Stretch | ~1150-1300 | Strong |

| =C-H (Vinyl/Aromatic) | Stretch | ~3000-3100 | Medium |

| C-H (Alkyl) | Stretch | ~2850-3000 | Medium |

Note: This is a predictive table. Actual experimental values are required for confirmation.

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. researchgate.net In the Raman spectrum of this compound, the C=C stretching vibrations of both the vinyl group and the substituted aromatic ring would be expected to produce strong signals, as these non-polar bonds often result in a significant change in polarizability. The symmetric stretching of the methyl groups would also be clearly visible. This technique is particularly useful for analyzing the carbon backbone of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the detailed characterization of this compound, providing critical information on its molecular weight and structural features through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of acrylate compounds, GC-MS is frequently employed to identify and quantify individual components within a mixture. americanlaboratory.com For compounds like this compound, the sample is first vaporized and separated based on its volatility and interaction with the chromatographic column. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. For a related compound, methyl 3-(2-nitrophenyl)acrylate, GC-MS analysis revealed a molecular ion peak (M+) at m/z 207, with significant fragmentation peaks at m/z 176, 130, 102, 76, and 50. researchgate.net This fragmentation data is vital for confirming the structure of the analyte. The technique is also used to determine residual monomers in polymer products, such as methyl methacrylate (B99206) in poly(methylmethacrylate), with high sensitivity. innovatechlabs.com The validation of GC-MS methods for acrylates often demonstrates good coefficients of variation, typically between 3.6% and 4.9%. americanlaboratory.com

Table 1: Illustrative GC-MS Fragmentation Data for a Phenylacrylate Derivative

| Fragment (m/z) | Relative Abundance (%) | Putative Fragment Identity |

| 207 | Variable | Molecular Ion [M]+ |

| 176 | 100 | [M - OCH3]+ |

| 130 | Variable | Further fragmentation |

| 102 | Variable | Further fragmentation |

Note: This table is based on data for a structurally similar compound, methyl 3-(2-nitrophenyl)acrylate, to illustrate a typical fragmentation pattern. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. This capability allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. nih.gov For this compound, HRMS would provide an exact mass measurement, which can be compared to the theoretical mass calculated from its molecular formula (C13H16O2). This confirmation is a crucial step in the structural elucidation process.

In studies of complex mixtures, such as those containing various coformulants in plant protection products, liquid chromatography coupled to Q-Orbitrap HRMS (LC-Q-Orbitrap-HRMS) is utilized for both targeted and non-targeted screening. nih.gov This approach allows for the confident identification of known and unknown compounds based on their accurate mass measurements. nih.gov The high mass accuracy of HRMS, often within a few parts per million (ppm), provides a high degree of confidence in the assigned elemental composition. nih.gov

Electrospray Ionization Fourier Transform Mass Spectrometry (ESI-FTMS) is a soft ionization technique particularly useful for the analysis of complex mixtures and large molecules with minimal fragmentation. ecu.edu This method is adept at generating multiply charged ions from analytes in solution, making it suitable for a wide range of compounds, including polymers. researchgate.net In the context of analyzing complex mixtures containing acrylates, ESI-FTMS can provide high-resolution mass spectra, allowing for the separation and identification of individual components. researchgate.net

The technique's high mass accuracy is a significant advantage, enabling precise molecular formula determination. nih.gov ESI-FTMS has been successfully used to quantify peptides and can be applied to complex samples containing various acrylate derivatives. nih.gov The ability to couple ESI with Fourier Transform Mass Spectrometry provides unparalleled resolution and mass accuracy, which is essential for untangling the components of intricate chemical mixtures.

X-ray Crystallography for Solid-State Structure Determination

Studies on similar phenyl acrylate derivatives have utilized X-ray crystallography to reveal detailed structural information. For example, the crystal structure of (E)-methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate showed that the molecule exhibits specific bond lengths and angles, and that intermolecular interactions such as C—H···O hydrogen bonds and C–H/π stacking interactions stabilize the crystal structure. nih.gov Similarly, the analysis of methyl (E)-3-(2-formylphenoxy)acrylate revealed an extended E conformation. researchgate.net This level of detail is crucial for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity and physical properties.

Table 2: Representative Crystallographic Data for Phenylacrylate Derivatives

| Parameter | (E)-methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate nih.gov | methyl (E)-3-(2-formylphenoxy)acrylate researchgate.net |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | 14.234 (3) | 10.9992 (4) |

| b (Å) | 5.8940 (12) | 7.9157 (3) |

| c (Å) | 18.067 (4) | 12.0837 (5) |

| β (°) | 95.89 (3) | 98.435 (2) |

| R-factor | - | 0.045 |

Note: This table presents data from structurally related compounds to illustrate typical crystallographic parameters.

Chromatographic Techniques for Purity and Composition Analysis

Chromatographic techniques are fundamental for separating and quantifying the components of a mixture, thereby assessing the purity and composition of a sample of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of acrylate compounds. e3s-conferences.orgresearchgate.nete3s-conferences.org In a typical reversed-phase HPLC method, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. e3s-conferences.orgsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For the analysis of acrylates, a diode array detector (DAD) is often used, with a measurement wavelength typically around 210 nm. e3s-conferences.orge3s-conferences.org Method validation for HPLC analysis of acrylates has shown good linearity over a range of concentrations, with correlation coefficients often exceeding 0.999. e3s-conferences.orgresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns with sub-2-µm particles, UPLC systems can operate at higher pressures, leading to increased resolution, higher peak capacity, and significantly shorter run times. gimitec.com The migration of an HPLC method for acrylate analysis to a UPLC method can reduce the run time to approximately 25% of the original time, leading to substantial savings in solvent consumption and increased sample throughput. gimitec.com This makes UPLC a more efficient and environmentally friendly option for the analysis of this compound. gimitec.com

Table 3: Comparison of HPLC and UPLC for Acrylate Analysis

| Feature | HPLC | UPLC |

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Typical Run Time | ~60 min | ~15 min gimitec.com |

| Solvent Consumption | Higher | Lower gimitec.com |

| Peak Capacity | Good | Higher gimitec.com |

| Resolution | Good | Higher gimitec.com |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique for characterizing polymers synthesized from monomers like this compound. This method separates polymer molecules based on their hydrodynamic volume in solution, providing critical information about the molecular weight distribution (MWD). The MWD is a key determinant of many of a polymer's physical and mechanical properties, including strength, viscosity, and processability. polymersource.calcms.cz

In a typical GPC analysis of poly(this compound), the polymer is first dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or N,N-Dimethylformamide (DMF), to a dilute concentration. regulations.gov This solution is then injected into the GPC system, where it flows through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can permeate the pores to varying extents, resulting in a longer retention time. A detector, commonly a refractive index (RI) detector, measures the concentration of the polymer as it elutes, generating a chromatogram.

From the resulting chromatogram, several key molecular weight averages can be determined by calibrating the system with polymer standards of known molecular weights (e.g., polystyrene or poly(methyl methacrylate) standards). lcms.czregulations.gov These parameters include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Peak molecular weight (Mp): The molecular weight at the highest peak of the chromatogram.

Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains are of the same length (monodisperse), while higher values signify a broader distribution of chain lengths. polymersource.ca

Control over polymerization conditions, such as initiator concentration, temperature, and reaction time, directly influences these molecular weight parameters. The data obtained from GPC is crucial for ensuring batch-to-batch consistency and for tailoring the polymer's properties for specific applications. For instance, a higher molecular weight generally corresponds to enhanced mechanical strength, while a narrow PDI can lead to more predictable and uniform material behavior. mdpi.com

The following table presents illustrative GPC data for different batches of poly(this compound), synthesized under varying conditions to demonstrate how molecular weight characteristics can be modified.

| Sample ID | Polymerization Conditions | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|---|

| PMTPA-01 | Low Initiator Conc., 60 °C | 85,000 | 153,000 | 1.80 |

| PMTPA-02 | High Initiator Conc., 60 °C | 42,000 | 71,400 | 1.70 |

| PMTPA-03 | Controlled Radical Polymerization, 70 °C | 65,000 | 74,750 | 1.15 |

| PMTPA-04 | Bulk Polymerization, 80 °C | 110,000 | 242,000 | 2.20 |

Thermal Analysis for Material Transformation Studies

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. For polymers such as poly(this compound), thermal analysis is vital for understanding material transformations, stability, and end-use performance. These techniques can identify key transition temperatures where the polymer's behavior changes dramatically.

Dynamic Mechanical Thermal Analysis (DMTA) for Glass Transition Temperature

Dynamic Mechanical Thermal Analysis (DMTA), also referred to as Dynamic Mechanical Analysis (DMA), is a powerful technique for probing the viscoelastic properties of polymers. diva-portal.org It provides valuable information about the relationship between a material's stiffness, energy dissipation characteristics, and temperature. One of the most important properties determined by DMTA is the glass transition temperature (Tg). icm.edu.plresearchgate.net

The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state to a viscous or rubbery state as the temperature is increased. Below the Tg, polymer chains are locked in place, and the material is rigid. Above the Tg, segments of the polymer chains have enough energy to move, allowing the material to become softer and more flexible. sigmaaldrich.com This transition is critical as it often defines the upper service temperature for a polymeric material.

In a DMTA experiment, a small, solid sample of poly(this compound) is subjected to a sinusoidal (oscillating) stress. The resulting strain in the sample is measured, and the phase difference between the stress and strain is determined. The analysis is performed over a range of temperatures. The key parameters obtained are:

Storage Modulus (E'): Represents the elastic response of the material and is a measure of its stiffness.

Loss Modulus (E''): Represents the viscous response of the material and is a measure of the energy dissipated as heat.

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). It is a measure of the material's damping ability.

The glass transition temperature (Tg) can be identified from the DMTA data in several ways, with the most common being the temperature at the peak of the tan δ curve. icm.edu.pl A sharp drop in the storage modulus (E') also occurs in the glass transition region. The Tg of a polymer is influenced by factors such as its chemical structure, molecular weight, and the presence of additives. sigmaaldrich.com The bulky 2,4,5-trimethylphenyl group in the repeating unit of poly(this compound) is expected to restrict chain mobility, likely resulting in a relatively high Tg compared to simpler polyacrylates like poly(methyl acrylate). wikipedia.org

The following table shows hypothetical Tg values for poly(this compound) samples with different molecular weights, as determined by DMTA.

| Sample ID | Mn (g/mol) (from GPC) | Tg (°C) (from Tan δ Peak) |

|---|---|---|

| PMTPA-01 | 85,000 | 135 |

| PMTPA-02 | 42,000 | 128 |

| PMTPA-03 | 65,000 | 132 |

| PMTPA-04 | 110,000 | 138 |

Computational and Theoretical Chemistry Studies of Methyl 3 2,4,5 Trimethylphenyl Acrylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (RHF) are employed to model the electronic distribution and predict chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, providing valuable information on the stability of intermediates and the energy of transition states. dnu.dp.ua For acrylate (B77674) derivatives, DFT has been successfully applied to study reactions such as polymerizations and cycloadditions. dnu.dp.uanih.gov By mapping the potential energy surface, researchers can elucidate reaction pathways and calculate activation energy barriers, which are crucial for predicting reaction rates and understanding selectivity. dnu.dp.ua

For instance, in the study of photochemical dimerizations of similar acrylate compounds, DFT calculations have been used to identify the triplet biradical intermediates and rationalize the observed regioselectivity and stereoselectivity of the products. nih.gov Functionals such as B3LYP and M06-2X, combined with appropriate basis sets like 6-31G* or the correlation-consistent series (cc-pVnZ), are commonly chosen to achieve a balance between computational cost and accuracy. srce.hrresearchgate.net These studies can predict whether a reaction will proceed and which products are most likely to form. nih.gov

Table 1: Representative Calculated Energy Barriers for Acrylate Reactions using DFT

| Reaction Type | Functional/Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Dimerization (Biradical Formation) | B3LYP/6-31G* | 8 - 12 |

| Radical Polymerization (Propagation) | M06-2X/cc-pVTZ | 5 - 7 |

Note: The data in this table are representative values for reactions involving acrylate esters and are intended for illustrative purposes.

Restricted Hartree-Fock (RHF) theory is a foundational ab initio method often used for initial explorations of molecular structures. researchgate.net It is particularly useful for obtaining optimized geometries of molecules in their ground state (equilibrium structures) and for locating the approximate structures of transition states. srce.hr While RHF calculations are generally less accurate than DFT for determining reaction energies due to the lack of electron correlation, they provide a reliable starting point for more sophisticated computational methods. researchgate.net

In practice, the geometries of reactants, products, and transition states for reactions involving acrylates are often first optimized at the RHF level with a basis set such as 6-31G*. srce.hr These optimized structures are then used for more accurate single-point energy calculations using DFT or other correlated methods. researchgate.net Systematic studies have shown that increasing the basis set size, for example from cc-pVDZ to cc-pVTZ, generally leads to a shortening of calculated bond distances at the Hartree-Fock level. researchgate.net

Table 2: Predicted Equilibrium Bond Lengths using RHF/6-31G *

| Bond | Predicted Bond Length (Å) |

|---|---|

| C=O (carbonyl) | 1.21 |

| C-O (ester) | 1.35 |

| C=C (acrylate) | 1.33 |

Note: These values are typical bond lengths for acrylate-containing compounds calculated at the specified level of theory and serve as examples.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to explore the three-dimensional arrangements of atoms in a molecule and the energy associated with different conformations. This is particularly important for flexible molecules like Methyl 3-(2,4,5-trimethylphenyl)acrylate.

The acrylate ester group exhibits distinct conformational preferences due to steric and electronic effects. Typically, the methyl acrylate moiety adopts an extended, planar E-conformation where the key torsion angles are close to 180°. nih.gov The conformation around the C-C single bond between the carbonyl group and the olefinic double bond is generally an S-trans configuration. nih.gov

For this compound, the planarity of the acrylate group is expected to be maintained. However, the presence of the bulky 2,4,5-trimethylphenyl group introduces significant steric hindrance, which will influence the torsional barrier for rotation around the single bond connecting the phenyl ring to the acrylate group. This steric clash will likely result in a non-planar arrangement between the aromatic ring and the acrylate plane to minimize repulsive interactions. The dihedral angle between these two planes is a key structural parameter that can be determined through computational energy scans.

Table 3: Key Torsional Angles Defining Acrylate Conformation

| Dihedral Angle | Description | Expected Value (degrees) |

|---|---|---|

| C=C-C=O | Defines s-cis/s-trans | ~180 (s-trans) |

| C-C-O-C | Ester conformation | ~180 |

Note: The values represent common conformational states for acrylate esters.

Solvation Models and Solvent Effects on Reactivity and Selectivity

The solvent in which a reaction occurs can have a profound impact on its rate and outcome. Computational solvation models are used to simulate these effects and predict how reactivity and selectivity might change in different chemical environments. chemrxiv.org

For reactions involving acrylate esters, such as Diels-Alder cycloadditions, solvent polarity has been shown to influence stereoselectivity. srce.hr Computational studies using solvation models, such as the SM5.4 model or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, can calculate the energies of transition states in various solvents like water, methanol (B129727), or xylene. srce.hrnih.gov These calculations often reveal that polar solvents can stabilize charged or polar transition states more effectively than non-polar solvents, thereby lowering the activation energy and increasing the reaction rate. nih.gov For instance, the endo/exo selectivity in the reaction of methyl acrylate with cyclopentadiene is predicted to be more pronounced in water compared to the gas phase. srce.hr These models demonstrate that viscous forces and specific interactions between the solute and solvent can create a "cage effect," which can bolster reactivity by influencing the equilibrium conformation of the reacting species. chemrxiv.org

Table 4: Illustrative Solvent Effect on a Hypothetical Reaction Barrier

| Solvent Phase | Dielectric Constant (ε) | Relative Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 0.0 (Reference) |

| Xylene | 2.3 | -1.5 |

| Methanol | 32.6 | -2.8 |

Note: This table illustrates a general trend of activation energy reduction with increasing solvent polarity for a reaction with a polar transition state.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl acrylate |

| Water |

| Methanol |

| Xylene |

| Cyclopentadiene |

Advanced Applications and Functional Materials Derived from Methyl 3 2,4,5 Trimethylphenyl Acrylate Excluding Biological/clinical

Utilization as a Monomer in Advanced Polymer Systems

The vinyl group in methyl 3-(2,4,5-trimethylphenyl)acrylate makes it a prime candidate for polymerization, either with itself to form a homopolymer or with other monomers to create copolymers. The resulting polymers are expected to exhibit distinct properties conferred by the trimethylphenyl moiety.

This compound can be polymerized through various methods, such as free-radical polymerization, to yield poly(this compound). This homopolymer is anticipated to possess high thermal stability and a high glass transition temperature (Tg) due to the rigid aromatic side chains, which would restrict segmental motion.

Copolymerization of this compound with other vinyl monomers, such as styrene (B11656), methyl methacrylate (B99206), or butyl acrylate (B77674), could lead to a diverse range of specialty copolymers. gantrade.com By carefully selecting the comonomer and its proportion in the polymer chain, it is possible to fine-tune the properties of the resulting material. For instance, copolymerization with a flexible monomer like butyl acrylate could enhance the toughness and processability of the otherwise rigid homopolymer. gantrade.com The bulky trimethylphenyl group would likely impart increased hydrophobicity and potentially improved resistance to chemical degradation.

Table 1: Predicted Properties of Homopolymers and Copolymers of this compound

| (Co)polymer Composition | Predicted Glass Transition Temperature (Tg) | Predicted Refractive Index | Potential Key Characteristics |

|---|---|---|---|

| Poly(this compound) | High | High | High thermal stability, rigidity, hydrophobicity |

| Copolymer with Methyl Methacrylate | Intermediate to High | High | Tunable hardness and optical clarity |

| Copolymer with Butyl Acrylate | Low to Intermediate | Moderate | Improved flexibility and impact resistance |

Note: The data in this table are predictive and based on the known effects of similar structural motifs in other polymer systems. Experimental verification is required.

Acrylate-based polymers are extensively used in the formulation of high-performance coatings and adhesives due to their excellent weather resistance, durability, and adhesion properties. gantrade.com The incorporation of this compound into these formulations could offer several advantages. The trimethylphenyl group is expected to enhance the polymer's resistance to UV degradation and moisture, leading to coatings with superior longevity and performance in harsh environments. gantrade.com

In adhesive formulations, the rigidity and hydrophobicity of polymers derived from this monomer could contribute to stronger, more water-resistant bonds. google.com These adhesives may find applications in industries where high bond strength and environmental resistance are critical. The formulation of such coatings and adhesives would involve the synthesis of a copolymer with desired properties, followed by its dissolution or dispersion in a suitable solvent or medium, along with other additives such as pigments, fillers, and crosslinkers.

Role in Chemical Synthesis of Specialized Esters and Dicarboxylic Acids

Beyond its use as a monomer, this compound can serve as a versatile intermediate in the synthesis of other specialized organic molecules.

The ester group of this compound can undergo transesterification with various alcohols in the presence of a suitable catalyst. nih.govtau.ac.il This reaction allows for the synthesis of a wide range of acrylate esters with different functionalities. For example, reaction with a long-chain alcohol could produce an ester with lubricating properties, while reaction with a diol could lead to the formation of a crosslinking agent for polymer synthesis.

Furthermore, the double bond in the acrylate moiety can be a site for various chemical transformations. For instance, dimerization of the acrylate ester, followed by hydrolysis, could yield a substituted dicarboxylic acid. google.com Such dicarboxylic acids could be valuable as monomers for the synthesis of specialty polyesters and polyamides with unique structures and properties.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reactant(s) | Potential Product(s) | Potential Application of Product(s) |

|---|---|---|---|

| Transesterification | Long-chain alcohol | 3-(2,4,5-trimethylphenyl)acrylate ester of the long-chain alcohol | Specialty plasticizers, lubricants |

| Transesterification | Diol (e.g., ethylene glycol) | Bis[3-(2,4,5-trimethylphenyl)acrylate] of the diol | Crosslinking agent for polymers |

| Dimerization and Hydrolysis | - | Substituted succinic acid derivative | Monomer for polyesters and polyamides |

Application in Photocatalysis and 3D Printing Technologies

Acrylate-based resins are fundamental materials in vat photopolymerization 3D printing technologies, such as stereolithography (SLA) and digital light processing (DLP). wikipedia.orgnih.gov These processes utilize light to selectively cure a liquid photopolymer resin into a solid object. This compound, with its reactive double bond, could be a valuable component in such resins. The incorporation of this monomer could lead to 3D printed parts with high thermal stability, rigidity, and chemical resistance. stratasys.com The aromatic nature of the trimethylphenyl group might also contribute to a higher refractive index, which could be advantageous in the fabrication of optical components.

In the field of photocatalysis, organic molecules can be used as building blocks for the synthesis of photosensitive materials. While direct applications of this compound in photocatalysis are not yet established, its derivatives could potentially be explored for such purposes. For example, it could be functionalized with a photosensitizing group to create a molecule that can participate in light-driven chemical reactions.

Exploration in the Development of Novel Surfactant Materials

Surfactants are amphiphilic molecules that possess both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. While this compound itself is not a surfactant, it can be chemically modified to introduce a hydrophilic head group, thereby creating a novel surfactant.

One potential route involves the hydrolysis of the ester group to the corresponding carboxylic acid, which can then be neutralized to form a carboxylate salt. This would create an anionic surfactant with a bulky, aromatic hydrophobic tail. Another approach could be to introduce a hydrophilic group, such as a polyethylene glycol chain, via a suitable chemical reaction. The unique structure of the hydrophobic tail, derived from the trimethylphenyl group, could lead to surfactants with interesting and potentially useful aggregation and interfacial properties. google.com These novel surfactants could find applications in areas such as emulsification, dispersion, and foaming.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Poly(this compound) |

| Styrene |

| Methyl methacrylate |

| Butyl acrylate |

| Ethylene glycol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.